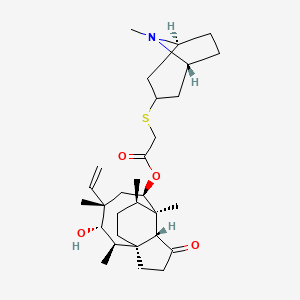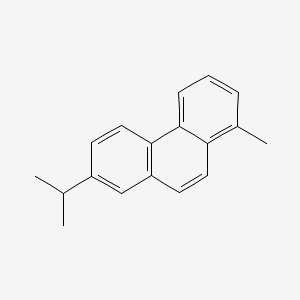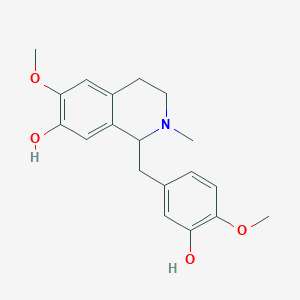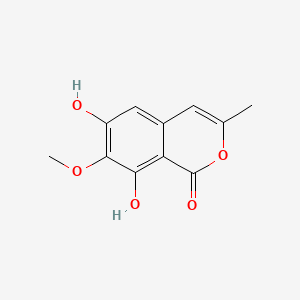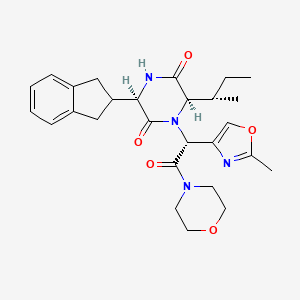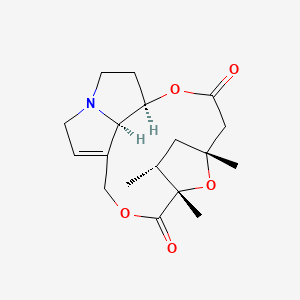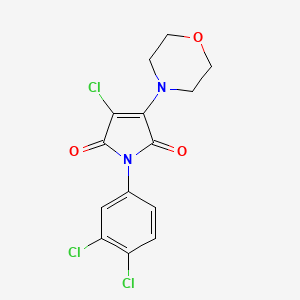
3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione
説明
3-Chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (also known as CPD-1) is an organochlorine compound. It is a synthetic compound that has been used in scientific research to investigate its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics. It has been studied in both in vivo and in vitro experiments.
科学的研究の応用
Application in DNA Repair Research
Scientific Field
Molecular Biology and Genetics
Summary of Application
RI-1 is a chemical inhibitor of RAD51, a protein that plays a crucial role in DNA repair through homologous recombination . This makes RI-1 a valuable tool in studying DNA repair mechanisms .
Methods of Application
RI-1 is applied to human cells to inhibit RAD51. It specifically reduces gene conversion while stimulating single strand annealing .
Results or Outcomes
The application of RI-1 leads to the inhibition of subnuclear RAD51 foci formation in cells following DNA damage . It also potentiates the lethal effects of a DNA cross-linking drug in human cells .
Application in Refractive Index Measurement
Scientific Field
Summary of Application
The refractive index (RI) is a critical physical parameter of liquids. Changes in RI often indicate changes in liquid properties . RI-1, in this context, could refer to a method based on optical coherence tomography (OCT) to measure the RI of liquid in real time .
Methods of Application
This method uses OCT and a series of targeted image-processing techniques . It does not require direct contact with the liquids, and the measuring range of RI of unknown liquids is unlimited .
Results or Outcomes
The effectiveness of this method is validated by measuring the RI of sucrose liquids with gradient concentration . It also successfully predicts sucrose concentration based on real-time measured RI .
Application in Cancer Research
Scientific Field
Summary of Application
RI-1 has shown promise as an oncologic drug . Given that RAD51 plays a crucial role in DNA repair, its inhibition by RI-1 can potentially disrupt the growth of cancer cells .
Methods of Application
RI-1 is applied to human tumor cell lines to study its effects on cell growth and survival .
Results or Outcomes
The application of RI-1 potentiates the lethal effects of a DNA cross-linking drug in human cells . This suggests that RI-1 could be used in combination with other treatments to enhance their effectiveness .
Application in Genomic Stability Research
Scientific Field
Summary of Application
RI-1 is used to study the mechanisms that maintain genomic stability . By inhibiting RAD51, RI-1 can help researchers understand how cells prevent genomic instability .
Methods of Application
RI-1 is applied to human cells, and the effects on genomic stability are studied .
Results or Outcomes
The use of RI-1 has shown that RAD51 plays a crucial role in maintaining genomic stability . Disruption of RAD51 function leads to increased genomic instability .
特性
IUPAC Name |
3-chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O3/c15-9-2-1-8(7-10(9)16)19-13(20)11(17)12(14(19)21)18-3-5-22-6-4-18/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSUIZKGNWELRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O3 | |
| Record name | RI-1 | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/RI-1_(chemical) | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360083 | |
| Record name | RI-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione | |
CAS RN |
415713-60-9 | |
| Record name | 3-Chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415713-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RI-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415713609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RI-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RI-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8WG8ZRQ99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



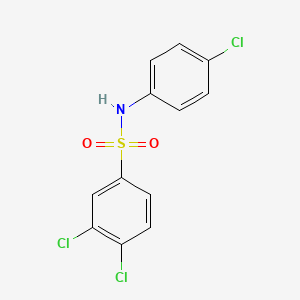
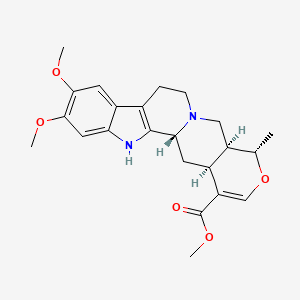
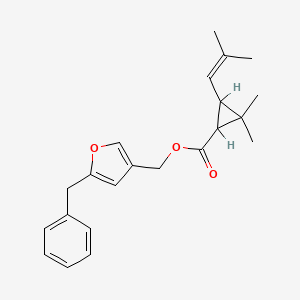
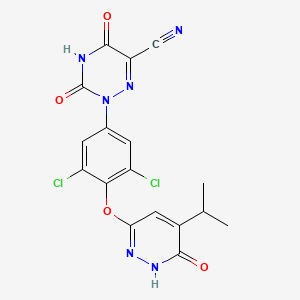
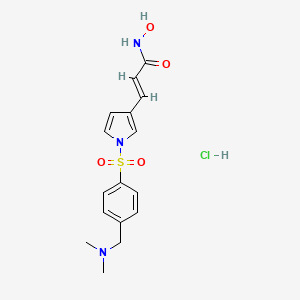
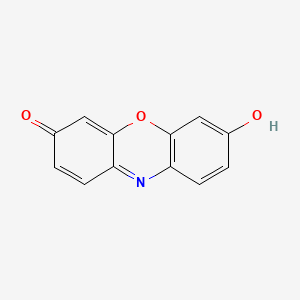
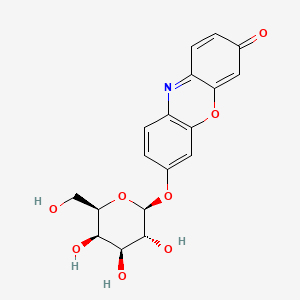
![[(2S,3R,4S,5S)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate](/img/structure/B1680545.png)
